N-Hydroxyphentermine

概要

説明

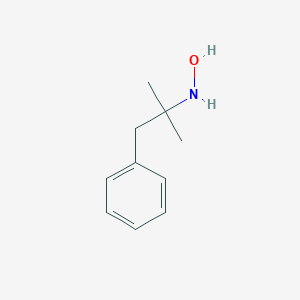

N-Hydroxyphentermine is a chemical compound with the molecular formula C10H15NO. It is a metabolite of phentermine, a sympathomimetic amine commonly used as an appetite suppressant. This compound is known for its role in the metabolism of phentermine and has been studied for its various chemical and biological properties .

準備方法

Synthetic Routes and Reaction Conditions

N-Hydroxyphentermine can be synthesized through the controlled potential electrolysis of phentermine in the presence of citrate buffer and potassium chloride in ethanol. The reaction is carried out at 30°C using a mercury cathode .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the oxidation of phentermine using appropriate reagents and conditions to achieve the desired product.

化学反応の分析

Cytochrome P-450-Mediated Oxidation

N-Hydroxyphentermine undergoes oxidation via cytochrome P-450 (CYP450) enzymes, primarily through a superoxide (O₂⁻)-dependent pathway. Key steps include:

-

Superoxide Initiation : CYP450 indirectly oxidizes this compound by generating superoxide radicals .

-

Nitroxide Intermediate Formation : Superoxide abstracts a hydrogen atom from this compound, forming a nitroxide radical .

-

Disproportionation : The nitroxide radical disproportionates into 2-methyl-2-nitroso-1-phenylpropane (MPPNO) and regenerates this compound .

-

Final Oxidation : MPPNO is further oxidized by O₂ or hydroperoxides to 2-methyl-2-nitro-1-phenylpropane (MPPNO₂) .

Mechanistic Preference :

-

Hydrogen atom abstraction (vs. proton abstraction) is favored based on stoichiometric and oxygen evolution studies .

Metabolic Reduction to Phentermine

This compound is rapidly reduced back to phentermine in vivo, a critical pathway that prolongs phentermine’s activity :

Demethylation Pathways

This compound participates in demethylation reactions, particularly in the presence of rat liver microsomes :

| Substrate | Product | Reaction Rate (nmol/min/mg protein) |

|---|---|---|

| N-Hydroxymephentermine | This compound | ~1.8 |

| Mephentermine | Phentermine | ~0.2 |

-

Key Insight : N-hydroxylation significantly enhances demethylation rates compared to non-hydroxylated analogs .

Radical-Mediated Oxidation in Model Systems

In non-biological systems, this compound reacts with radical initiators like PhI(OAc)₂, forming intermediates that abstract hydrogen atoms from alkanes . This mirrors mechanisms observed with N-hydroxyphthalimide (NHPI) :

-

Radical Generation :

-

Hydrogen Abstraction :

The nitroxide radical abstracts hydrogen from substrates (e.g., alkanes), forming alkyl radicals . -

Coupling/Disproportionation :

Alkyl radicals combine with nitroxide radicals or disproportionate to yield oxidized products .

Experimental Evidence :

Inhibition and Modulation

-

Phospholipid Enhancement : Addition of dilauroyl phosphatidylcholine increases this compound formation by 3× in reconstituted CYP450 systems .

-

Octylamine Inhibition : Acts as a competitive inhibitor (IC₅₀ ~10 μM) by binding to CYP450’s active site .

Comparative Reactivity

This compound’s reactivity differs from structurally similar compounds:

| Compound | Primary Reaction | Rate Relative to this compound |

|---|---|---|

| N-Hydroxyamphetamine | CYP450-mediated oxidation | ~50% slower |

| N-Hydroxyphthalimide | Radical-mediated C–H activation | ~2× faster |

科学的研究の応用

Pharmacological Applications

1.1 Mechanism of Action and Metabolism

N-Hydroxyphentermine is produced through the N-oxidation of phentermine, a process that is catalyzed by cytochrome P450 enzymes. This metabolic transformation has implications for the pharmacodynamics and pharmacokinetics of phentermine, as NHOPT may exhibit different biological activities compared to its parent compound. Research indicates that NHOPT can uncouple the cytochrome P450 system, leading to the generation of reactive oxygen species (ROS) which may influence neuronal activity and toxicity pathways associated with stimulant use .

1.2 Potential Therapeutic Uses

Recent studies have highlighted the potential of NHOPT in treating conditions related to neurotransmitter imbalances. For instance, its structural properties suggest it could serve as a lead compound for developing drugs targeting acetylcholinesterase (AChE) inhibition, which is relevant in neurodegenerative diseases like Alzheimer's . The compound's antioxidative properties also position it as a candidate for mitigating oxidative stress in neurological disorders .

Forensic Applications

2.1 Drug Testing and Abuse Detection

The detection of NHOPT in biological samples is crucial for forensic toxicology, particularly in cases involving the nonmedical use of prescription stimulants. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify NHOPT alongside phentermine and mephentermine in urine samples . These methods are essential for identifying drug abuse patterns and ensuring compliance with therapeutic regimens.

Table 1: Analytical Methods for NHOPT Detection

| Method | Sensitivity | Specificity | Sample Type | Time Required |

|---|---|---|---|---|

| LC-MS/MS | High | High | Urine | 5 minutes |

| Gas Chromatography | Moderate | Moderate | Blood | 30 minutes |

Case Studies

3.1 Clinical Pharmacokinetics

A study conducted on healthy volunteers demonstrated the pharmacokinetic profile of NHOPT when administered with phentermine. The results indicated that NHOPT levels could be reliably measured using validated LC-MS/MS methods, providing insights into its metabolism and potential effects on body weight management .

3.2 Forensic Case Study

In a forensic analysis involving suspected stimulant abuse, urine samples were tested for the presence of NHOPT. The findings confirmed its presence alongside phentermine, indicating recent use and aiding law enforcement in understanding drug abuse trends .

作用機序

N-Hydroxyphentermine exerts its effects primarily through its role as a metabolite of phentermine. Phentermine acts as an indirect-acting sympathomimetic agent by releasing noradrenaline from presynaptic vesicles in the lateral hypothalamus. This action leads to appetite suppression and increased energy expenditure . This compound, as a metabolite, contributes to the overall pharmacological effects of phentermine by participating in its metabolic pathways.

類似化合物との比較

Similar Compounds

Phentermine: The parent compound of N-Hydroxyphentermine, used as an appetite suppressant.

Mephentermine: A sympathomimetic amine with similar pharmacological properties.

Ephedrine: Another sympathomimetic amine used as a bronchodilator and decongestant.

Uniqueness

This compound is unique due to its specific role as a metabolite of phentermine. Its presence in biological samples can indicate the use of phentermine and provide insights into the metabolic pathways and pharmacokinetics of the parent compound. Additionally, its chemical structure allows for various chemical reactions, making it a valuable compound for research in analytical chemistry and drug metabolism .

生物活性

N-Hydroxyphentermine is a metabolite of phentermine, a sympathomimetic amine used primarily as an appetite suppressant in the treatment of obesity. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and safety profile. This article reviews the current literature on its biological activity, including metabolic pathways, receptor interactions, and potential therapeutic applications.

Metabolism and Pharmacokinetics

This compound is formed through the N-hydroxylation of phentermine, primarily in the liver. Research indicates that this metabolic process varies across species. For instance, studies have shown that rabbits exhibit higher N-hydroxylation activity compared to guinea pigs and rats . The kinetics of this reaction suggest that this compound may have distinct pharmacological properties compared to its parent compound.

Table 1: Comparative Metabolism of Phentermine

| Species | N-Hydroxylation Activity |

|---|---|

| Rabbit | High |

| Guinea Pig | Moderate |

| Rat | Low |

Receptor Interaction

This compound has been shown to interact with various receptors, which contributes to its biological effects. Notably, it activates the EphA2 receptor more effectively than phentermine itself, suggesting enhanced biological activity that could be leveraged for therapeutic purposes . This receptor is involved in several physiological processes, including cell signaling and migration.

Case Studies

A study involving the administration of phentermine and its metabolites, including this compound, highlighted the compound's role in modulating appetite and energy expenditure. In clinical settings, patients treated with phentermine showed significant weight loss compared to controls, with some evidence suggesting that this compound may contribute to these effects through enhanced central nervous system stimulation .

Safety and Toxicology

While this compound exhibits promising biological activity, its safety profile requires careful consideration. Toxicological studies indicate that high concentrations can lead to adverse effects, including cardiovascular complications. Therefore, understanding the dose-response relationship is essential for its potential therapeutic application.

Table 2: Toxicological Profile of this compound

特性

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVZWRUMOUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191791 | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38473-30-2 | |

| Record name | N-Hydroxyphentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。